Barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate
Overview
Description
Barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate is a useful research compound. Its molecular formula is C22H40BaO5 and its molecular weight is 521.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate, also known as Ba(TMHD)2, is primarily used in the preparation of superconducting thin films . The primary target of this compound is the substrate on which these films are deposited.
Mode of Action
Ba(TMHD)2 acts as a precursor in the metal-organic chemical vapor deposition (MOCVD) process . It undergoes evaporation and decomposition to deposit barium ions on the substrate . The compound is highly sensitive to temperature changes during the evaporation process .
Biochemical Pathways
It’s known that the compound acts as a ligand for metal catalysts in various reactions .
Pharmacokinetics
Its thermal properties and kinetics of decomposition have been investigated . The compound is unstable and highly sensitive to temperature changes during the evaporation process .
Result of Action
The primary result of Ba(TMHD)2 action is the deposition of barium ions on a substrate, facilitating the creation of superconducting thin films . The quality and reproducibility of the films depend on the purity, thermal stability, and evaporation characteristics of the Ba(TMHD)2 precursor .
Action Environment
The action of Ba(TMHD)2 is highly sensitive to environmental factors, particularly temperature . It’s crucial to choose suitable volatilization technology and conditions to avoid breakdown or thermal aging of Ba(TMHD)2 during the MOCVD process .
Biochemical Analysis
Biochemical Properties
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with various antioxidant enzymes such as glutathione peroxidase, catalase, and superoxide dismutase. These interactions often result in the modulation of enzyme activity, which can lead to changes in cellular oxidative stress levels . Additionally, Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate can influence the activity of lactate dehydrogenase and creatine kinase, enzymes involved in energy metabolism .
Cellular Effects
The effects of Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate on various cell types and cellular processes are profound. This compound has been shown to affect cell signaling pathways, particularly those involved in oxidative stress responses. It can alter gene expression patterns, leading to changes in the production of proteins that protect cells from oxidative damage . Furthermore, Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate can impact cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and effects of Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate can change over time in laboratory settings. Studies have shown that this compound is relatively stable under controlled conditions but can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term exposure to Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate has been associated with cumulative effects on cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate vary with dosage. At low doses, this compound can enhance the activity of certain antioxidant enzymes, providing protective effects against oxidative stress . At higher doses, it can become toxic, leading to adverse effects such as enzyme inhibition, oxidative damage, and disruptions in cellular metabolism . Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations .
Metabolic Pathways
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate is involved in several metabolic pathways, particularly those related to oxidative stress and energy metabolism. It interacts with enzymes such as glutathione peroxidase and catalase, which are crucial for detoxifying reactive oxygen species . Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in glycolysis and the citric acid cycle .
Transport and Distribution
The transport and distribution of Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate within cells and tissues are facilitated by specific transporters and binding proteins. This compound can accumulate in certain tissues, such as the liver and kidneys, where it interacts with cellular components to exert its effects . The distribution of Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate is influenced by its chemical properties, including its solubility and affinity for different biomolecules .
Subcellular Localization
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be affected by its localization, as it interacts with different biomolecules in these compartments . Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can modulate enzyme activity and gene expression .
Properties
IUPAC Name |
barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Ba.H2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;1H2/q;;+2;/p-2/b2*8-7-;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCALGUJWYYNHDY-ZJCTYWPYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.[Ba+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.O.[Ba+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BaO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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